8-(Difluoromethoxy)-6-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Difluoromethoxy)-6-methylquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the difluoromethoxy group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Difluoromethoxy)-6-methylquinoline typically involves the introduction of the difluoromethoxy group into the quinoline core. One common method is the reaction of 6-methylquinoline with a difluoromethylating agent under specific conditions. For instance, diethyl bromodifluoromethylphosphonate can be activated under mild conditions to afford the difluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts and photoredox catalysts has been explored to achieve efficient difluoromethoxylation of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions: 8-(Difluoromethoxy)-6-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
8-(Difluoromethoxy)-6-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Difluoromethoxy)-6-methylquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 8-(Difluoromethoxy)quinoline
- 8-(Difluoromethoxy)-4(1H)-quinolinone
- α-(Difluoromethoxy)ketones
Comparison: Compared to other similar compounds, 8-(Difluoromethoxy)-6-methylquinoline is unique due to the presence of both the difluoromethoxy and methyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9F2NO |
---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
8-(difluoromethoxy)-6-methylquinoline |
InChI |
InChI=1S/C11H9F2NO/c1-7-5-8-3-2-4-14-10(8)9(6-7)15-11(12)13/h2-6,11H,1H3 |
InChI Key |
ARKCDJSLMVXALQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC(F)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.